2-Ethylbenzoic acid

Description

BenchChem offers high-quality 2-Ethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

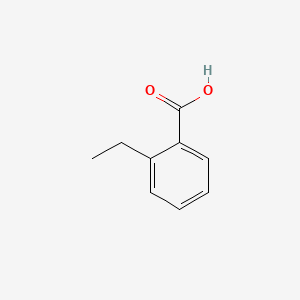

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMMPMYKMDITEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901712 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Ethylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-19-1, 28134-31-8 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028134318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethylbenzoic acid chemical structure and properties

Executive Summary

2-Ethylbenzoic acid (CAS: 612-19-1) represents a critical scaffold in organic synthesis, distinguished from its isomers by the significant steric demand of the ortho-ethyl substituent.[1][2][3][4][5] Unlike simple benzoic acid derivatives, the 2-ethyl group introduces a "steric lock" that influences both the metabolic stability of derived pharmacophores and the kinetics of downstream functionalization.[1][2][4][5] This guide provides a comprehensive technical analysis of 2-ethylbenzoic acid, focusing on its physicochemical profile, high-fidelity synthetic protocols, and its role as a metabolic control element in drug design.[1][2][4][5]

Structural Identity & Physicochemical Profile

The chemical behavior of 2-ethylbenzoic acid is defined by the proximity of the ethyl group to the carboxylic acid moiety.[1][2][3][4] This ortho-substitution creates a twisted conformation where the carboxyl group is forced out of coplanarity with the benzene ring to minimize steric strain (A(1,[1][2][4]3) strain).[1][2][3][4][5]

Key Technical Parameters:

| Property | Value | Technical Implication |

| CAS Number | 612-19-1 | Identifier for regulatory/sourcing.[1][2][3][4][5] |

| Molecular Formula | C₉H₁₀O₂ | MW: 150.17 g/mol .[2][4][5][6] |

| pKa (25°C) | 3.79 | Slightly stronger acid than benzoic acid (pKa 4.[1][2][3][4][5]20) due to steric inhibition of resonance, which destabilizes the ground state more than the carboxylate anion.[2][4][5] |

| Melting Point | 62–66 °C | Low melting solid; requires careful handling during vacuum drying to avoid sublimation.[1][2][3][4][5] |

| Boiling Point | ~259 °C | High boiling point allows for high-temperature functionalization without rapid solvent loss.[1][2][3][4][5] |

| Solubility | <1.1 g/L (Water) | Lipophilic; requires organic co-solvents (DCM, EtOAc) for extraction.[1][4][5] |

| Distinct triplet-quartet splitting of the ethyl group; benzylic protons are deshielded (~3.0 ppm).[1][2][3][4][5] |

Synthetic Routes & Process Chemistry

Critical Process Note: Direct oxidation of 2-ethyltoluene using strong oxidants (e.g., KMnO₄) is NOT recommended for synthesizing 2-ethylbenzoic acid.[1][2][3][4][5] This route frequently leads to over-oxidation of the benzylic ethyl position, resulting in phthalic acid (1,2-benzenedicarboxylic acid).[1][2][4][5]

To ensure the integrity of the ethyl chain, the Grignard Carboxylation of 1-bromo-2-ethylbenzene is the industry-standard protocol for high-purity synthesis.[1][2][3][4]

Protocol: Grignard Carboxylation of 1-Bromo-2-ethylbenzene

-

Objective: Synthesis of 2-ethylbenzoic acid without side-chain oxidation.

-

Scale: Laboratory (10 g scale).

Reagents:

-

Magnesium turnings (2.67 g, 110 mmol, activated)

-

Dry Tetrahydrofuran (THF) (100 mL)

-

Dry Carbon Dioxide (CO₂) (excess, generated from dry ice)[1][2][3][4][5]

Step-by-Step Methodology:

-

Activation: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine.

-

Initiation: Add 10 mL of the bromide/THF solution. Heat gently with a heat gun until the iodine color fades and reflux begins (Grignard initiation).

-

Addition: Dropwise add the remaining bromide solution over 45 minutes, maintaining a gentle reflux.

-

Carboxylation: Cool the reaction mixture to 0°C. Introduce crushed dry ice (excess) into the reaction vessel (or bubble gaseous CO₂). The solution will become viscous as the magnesium carboxylate salt forms.[2][4][5]

-

Hydrolysis: Once the mixture warms to room temperature, quench carefully with 6M HCl (50 mL) to protonate the salt.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Purification:

Yield Expectation: 85-92% Purity: >98% (HPLC)

Reactivity & Functionalization Pathways[2][3][4]

The ortho-ethyl group exerts a "Steric Gatekeeper" effect.[1][2][3][4][5] While it does not prevent reaction at the carboxylic acid, it significantly slows down nucleophilic attack at the carbonyl carbon compared to unsubstituted benzoic acid.[2][4][5]

A. Metabolic Liability: Benzylic Oxidation

In drug discovery, the benzylic methylene group (-CH₂-) of the ethyl chain is a "soft spot" for Cytochrome P450 enzymes.[1][2][4][5] It undergoes hydroxylation to form the secondary alcohol, which can further oxidize to the ketone or dehydrate to the styrene derivative.[2][4][5]

B. Cyclization to Phthalides

A unique property of 2-ethylbenzoic acid is its ability to undergo oxidative cyclization to form 3-methylphthalide .[1][2][3][4][5] This is a valuable scaffold in natural product synthesis.[1][2][3][4][5]

Visualization: Synthetic & Metabolic Pathways [1][2][3][4]

Figure 1: Synthetic flow from precursor to 2-ethylbenzoic acid, followed by divergent pathways: amide coupling (sterically hindered) and metabolic oxidation leading to phthalide formation.[1][2][3][4]

Applications in Drug Development

Bioisosterism & Conformational Restriction

In Medicinal Chemistry, 2-ethylbenzoic acid is often used to replace a standard phenyl ring to introduce:

-

Rotational Restriction: The ethyl group locks the rotation of the phenyl ring relative to the carbonyl, potentially fixing the bioactive conformation of a drug molecule.[2][4][5]

-

Lipophilicity Boost: The ethyl group increases logP by approximately +1.0 compared to benzoic acid, improving membrane permeability.[1][2][4][5]

Case Study: Asymmetric Synthesis Substrate

2-Ethylbenzoic acid serves as a substrate for the microbial hydroxylation to produce chiral (S)-3-methylphthalide .[1][2][3][4][5][8] This transformation utilizes the benzylic position's reactivity, converting a simple aromatic acid into a chiral lactone precursor for complex polyketide synthesis.[2][4][5]

Safety & Handling (SDS Summary)

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][4][5][9] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4][5][9] |

Handling Protocol:

-

PPE: Nitrile gloves and safety glasses are mandatory.[1][2][3][4][5]

-

Ventilation: All solid handling (weighing) should be performed in a fume hood to prevent inhalation of fine dust.[1][2][4][5]

-

Storage: Store in a cool, dry place. Ensure the container is tightly sealed to prevent moisture absorption, which can cause clumping and affect stoichiometry in sensitive couplings.[2][4][5]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34170, 2-Ethylbenzoic acid.[1][2][3][4][5] Retrieved from [Link][1][3][4][5]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 5. 2-Ethylbenzoic acid | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aceschem.com [aceschem.com]

- 7. chem21labs.com [chem21labs.com]

- 8. 2-ETHYLBENZOIC ACID | 612-19-1 [chemicalbook.com]

- 9. 612-19-1 Cas No. | 2-Ethylbenzoic acid | Apollo [store.apolloscientific.co.uk]

Technical Monograph: 2-Ethylbenzoic Acid (CAS 612-19-1)

[1][2]

Executive Summary

2-Ethylbenzoic acid (CAS 612-19-1) is a critical aromatic carboxylic acid intermediate used extensively in organic synthesis and drug discovery.[1] Distinguished by the ethyl group at the ortho position, this compound serves as a vital scaffold for introducing steric bulk into pharmacophores, modulating metabolic stability, and fine-tuning the lipophilicity of drug candidates.

This guide provides a comprehensive technical analysis of 2-ethylbenzoic acid, moving beyond basic properties to explore its structural mechanics, validated synthesis protocols, and application in medicinal chemistry.

Physicochemical Profile

The following data aggregates experimentally validated values from standard chemical databases and literature.

| Property | Value | Condition/Note |

| CAS Number | 612-19-1 | - |

| Molecular Formula | C₉H₁₀O₂ | - |

| Molecular Weight | 150.17 g/mol | - |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 62 – 66 °C | Consistent across multiple lots [1][2] |

| Boiling Point | 259 – 260 °C | @ 760 mmHg [2] |

| Density | 1.114 g/cm³ | @ 20 °C |

| pKa | 3.79 | @ 25 °C (Stronger acid than benzoic acid) [3] |

| Solubility (Water) | 1.1 g/L | Sparingly soluble (25 °C) |

| Solubility (Organic) | Soluble | Ethanol, Ether, Chloroform |

| Flash Point | ~120 °C | Closed Cup |

| Refractive Index | 1.53 | @ 20 °C |

Structural & Mechanistic Analysis

The Ortho-Effect and Acidity

A defining feature of 2-ethylbenzoic acid is its acidity relative to benzoic acid (pKa 4.20). With a pKa of 3.79, 2-ethylbenzoic acid is notably more acidic.

-

Steric Inhibition of Resonance: The bulky ethyl group at the C2 position exerts steric pressure on the carboxyl group at C1. This forces the carboxyl group to rotate out of the plane of the benzene ring.

-

Consequence: This deplanarization disrupts the conjugation between the benzene ring and the carboxylic acid. While conjugation typically stabilizes the un-ionized acid form, its removal destabilizes the acid more than the carboxylate anion, effectively lowering the energy barrier for ionization.

-

Inductive Effect: Although the ethyl group is electron-donating (which typically decreases acidity), the steric inhibition of resonance dominates, resulting in a net increase in acidity.

Lipophilicity and Metabolic Blocking

In drug design, the ortho-ethyl group acts as a "metabolic shield." By sterically hindering the approach of metabolic enzymes (such as CYPs) to the aromatic ring or adjacent positions, it can significantly extend the half-life of a pharmaceutical agent.

Synthesis & Reactivity

While industrial routes often utilize the oxidation of 2-ethyltoluene, this method suffers from poor selectivity, frequently yielding phthalic acid via over-oxidation. For research and high-purity applications, Grignard Carboxylation is the gold standard.

Synthesis Pathway Diagram

The following diagram outlines the high-fidelity laboratory synthesis route from 1-bromo-2-ethylbenzene.

Figure 1: Step-wise synthesis of 2-ethylbenzoic acid via Grignard carboxylation, ensuring regiospecificity.

Experimental Protocol: Grignard Carboxylation

Objective: Synthesis of high-purity 2-ethylbenzoic acid from 1-bromo-2-ethylbenzene.

Reagents

-

1-Bromo-2-ethylbenzene (1.0 eq)

-

Magnesium turnings (1.1 eq, oven-dried)

-

Diethyl ether or THF (Anhydrous)

-

Carbon dioxide (Solid/Dry Ice)

-

Hydrochloric acid (6M)[2]

Procedure

-

Activation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and addition funnel, place magnesium turnings. Add a crystal of iodine and heat gently to activate the magnesium surface.

-

Grignard Formation: Add a small portion (approx. 10%) of 1-bromo-2-ethylbenzene dissolved in anhydrous ether. Initiate the reaction (indicated by turbidity and mild exotherm). Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

Completion: Reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

-

Carboxylation: Cool the Grignard solution to 0°C. Add crushed dry ice (excess) slowly to the mixture. The reaction is vigorous; ensure efficient stirring. A thick white precipitate (magnesium carboxylate salt) will form.

-

Hydrolysis: Once the excess CO₂ has sublimed, carefully quench the reaction mixture with 6M HCl/ice mixture until the solution is acidic (pH < 2) and the precipitate dissolves.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine organic layers.

-

Purification: Extract the combined organic phase with 1M NaOH (transferring the product to the aqueous phase as the sodium salt). Wash the aqueous layer with fresh ether to remove non-acidic impurities.

-

Isolation: Acidify the aqueous base layer with concentrated HCl to precipitate 2-ethylbenzoic acid. Filter the white solid, wash with cold water, and recrystallize from ethanol/water if necessary.

Applications in Drug Development

-

Bioisostere Construction: Used to replace planar aromatic rings with twisted systems to improve receptor binding selectivity.

-

Chiral Auxiliaries: Serves as a precursor for the synthesis of chiral phthalides and 3-substituted phthalides via asymmetric lithiation [4].

-

Peroxide Synthesis: Precursor for bis(2-ethylbenzoyl)peroxide, a specialized radical initiator [5].

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Hazard Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (Nitrile). |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection/face shield. |

| STOT-SE | H335: May cause respiratory irritation | Use in a fume hood. Avoid dust generation. |

Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents.

References

-

ChemicalBook. (2025).[3] 2-Ethylbenzoic acid Properties and Suppliers. Link

-

ChemBK. (2024). Physical Data for CAS 612-19-1. Link

-

National Institutes of Health (NIH) - PubChem. (n.d.). 2-Ethylbenzoic acid Compound Summary. Link

-

GuideChem. (n.d.). Applications of 2-Ethylbenzoic acid in Asymmetric Synthesis. Link

-

Sigma-Aldrich. (2025). Product Specification: 2-Ethylbenzoic acid. Link

2-Ethylbenzoic acid melting point and boiling point data

An In-depth Technical Guide to the Melting and Boiling Points of 2-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The accurate determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical research and development. For active pharmaceutical ingredients (APIs) and their intermediates, these parameters are critical indicators of purity, identity, and stability, directly impacting formulation, manufacturing processes, and ultimately, therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the melting and boiling point data for 2-Ethylbenzoic acid (CAS No. 612-19-1), a key intermediate in the synthesis of various pharmaceuticals. We will delve into the reported data, address existing discrepancies, and provide detailed, field-proven protocols for their accurate determination, ensuring the trustworthiness and self-validating nature of the experimental results.

Introduction: The Criticality of Accurate Physical Property Determination

In the highly regulated landscape of drug development, the meticulous characterization of all chemical entities is not merely a matter of scientific curiosity but a fundamental requirement. The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range, making it a sensitive indicator of purity. Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is a characteristic physical constant that provides insights into a substance's volatility and is crucial for purification processes like distillation.[1][2]

For a compound such as 2-Ethylbenzoic acid, which serves as a building block in the synthesis of more complex molecules, a precise understanding of its melting and boiling points is paramount for process optimization, quality control, and regulatory compliance.

2-Ethylbenzoic Acid: A Summary of Physical Properties

2-Ethylbenzoic acid is a white to off-white crystalline powder with the chemical formula C₉H₁₀O₂.[3][4] It is primarily used as an intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[3] A review of publicly available data reveals some variability in the reported melting and boiling points, a common occurrence that can stem from differences in experimental methodologies, sample purity, and atmospheric pressure during measurement.

Tabulated Melting and Boiling Point Data

The following table summarizes the reported melting and boiling point data for 2-Ethylbenzoic acid from various sources. It is crucial for researchers to be aware of these ranges and to understand the context of their determination.

| Physical Property | Reported Value (°C) | Pressure (for Boiling Point) | Source |

| Melting Point | 73-76 | Not Applicable | Guidechem[3][5] |

| Melting Point | 62-66 | Not Applicable | LookChem, Sigma-Aldrich, ChemicalBook[4][6] |

| Boiling Point | 297-299 | Not Specified | Guidechem[3][5] |

| Boiling Point | 259.713 | 760 mmHg | LookChem[4] |

| Boiling Point | 259.7 ± 9.0 | 760 Torr | ChemicalBook[6] |

The discrepancy in the reported values, particularly the nearly 10°C difference in the lower end of the melting point ranges and the significant variation in boiling points, underscores the importance of in-house verification of these properties using standardized and well-controlled methods. The higher boiling point values may represent data obtained under different pressure conditions or could be indicative of decomposition at higher temperatures.

Experimental Protocols for Accurate Determination

To ensure the generation of reliable and reproducible data, the following detailed protocols for melting and boiling point determination are provided. These methods are designed to be self-validating through careful execution and observation.

Determination of Melting Point

The capillary method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.

Methodology

-

Sample Preparation:

-

Ensure the 2-Ethylbenzoic acid sample is completely dry and finely powdered. This can be achieved by gently crushing a small amount of the crystalline solid on a watch glass with a spatula.[1]

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom.[7] The packed sample height should be approximately 1-2 mm.[7]

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus.

-

Insert the loaded capillary tube into the sample holder of the apparatus.

-

Place a calibrated thermometer in the designated port, ensuring the thermometer bulb is positioned correctly relative to the sample.

-

-

Measurement:

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting point.

-

For an accurate measurement, start with a fresh sample and heat at a moderate rate until the temperature is about 20°C below the expected melting point.[8]

-

Decrease the heating rate to approximately 1-2°C per minute.[8]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[8]

-

Causality and Trustworthiness

A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[1][9] A sharp melting range (typically 0.5-1.0°C for a pure compound) is indicative of high purity. A broad melting range suggests the presence of impurities.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2]

Methodology

-

Apparatus Setup (Thiele Tube Method):

-

Place a small amount (approximately 0.5 mL) of 2-Ethylbenzoic acid into a small test tube.

-

Place a capillary tube, sealed at the top end, open end down into the test tube.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.[10]

-

Suspend the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil), ensuring the sample is below the oil level.[10]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.[10] The design of the Thiele tube promotes even heat distribution through convection.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[10]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10] This is the point where the vapor pressure of the sample equals the external atmospheric pressure.

-

Causality and Trustworthiness

This method relies on the principle of vapor pressure. The continuous stream of bubbles indicates that the vapor pressure of the liquid exceeds the external pressure. As the liquid cools, the vapor pressure decreases. The point at which the external pressure overcomes the vapor pressure and forces the liquid into the capillary tube is the boiling point at that atmospheric pressure. For accurate reporting, the atmospheric pressure should be recorded at the time of the experiment, as boiling point is pressure-dependent.[11]

Visualization of Experimental Workflow

To further clarify the logical flow of these determinations, the following diagrams illustrate the key steps and decision points.

Melting Point Determination Workflow

Caption: Workflow for the determination of the boiling point using the Thiele tube method.

Conclusion

The melting and boiling points of 2-Ethylbenzoic acid are fundamental physical constants that are integral to its use in research and development. While a range of values is reported in the literature, this guide provides the necessary context and detailed experimental protocols to allow researchers to confidently determine these properties in their own laboratories. Adherence to these standardized methods will ensure the generation of accurate and reliable data, contributing to the overall quality and integrity of the scientific process in drug development and beyond.

References

-

LookChem. (n.d.). 2-Ethylbenzoic acid. Retrieved from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylbenzoic acid. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Diiodosalicylic acid. Retrieved from [Link]

-

Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-3,5-diiodo- (CAS 133-91-5). Retrieved from [Link]

Sources

- 1. davjalandhar.com [davjalandhar.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-ETHYLBENZOIC ACID | 612-19-1 [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pennwest.edu [pennwest.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

The Solubility Profile of 2-Ethylbenzoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-ethylbenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The document delves into the theoretical and practical aspects of its solubility in aqueous and organic solvent systems. While quantitative solubility data for 2-ethylbenzoic acid in a broad range of organic solvents is not extensively available in public literature, this guide leverages established physicochemical principles and extensive data on the parent compound, benzoic acid, to provide a robust predictive framework. Particular attention is paid to the influence of the ortho-ethyl substituent on the molecule's properties, including the "ortho effect" on its acidity. This guide also outlines detailed, field-proven experimental protocols for determining key parameters such as equilibrium solubility and pKa, equipping researchers with the necessary tools for their own investigations.

Introduction: The Significance of 2-Ethylbenzoic Acid

2-Ethylbenzoic acid (C₉H₁₀O₂) is an aromatic carboxylic acid that serves as a versatile building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its molecular structure, featuring a carboxylic acid group and an ethyl substituent on a benzene ring, imparts a unique combination of hydrophilic and lipophilic characteristics that govern its behavior in different solvent environments. A thorough understanding of its solubility is paramount for scientists engaged in drug discovery, process development, and formulation science. Solubility profoundly impacts reaction kinetics, purification strategies (such as crystallization), and the bioavailability of final drug products.

This guide aims to provide an in-depth understanding of the factors governing the solubility of 2-ethylbenzoic acid, offering both theoretical insights and practical methodologies for its assessment.

Physicochemical Properties of 2-Ethylbenzoic Acid

A foundational understanding of the intrinsic properties of 2-ethylbenzoic acid is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 62-66 °C | [2] |

| Boiling Point | 259.7 ± 9.0 °C (at 760 Torr) | [2] |

| Water Solubility | 1.1 g/L (at 25 °C) | [4] |

| pKa | 3.79 (at 25 °C) | [4] |

Solubility in Aqueous Systems: The Interplay of Polarity and pH

The solubility of 2-ethylbenzoic acid in water is limited, classified as "sparingly soluble."[4] This is a consequence of its molecular structure, which contains both a polar carboxylic acid head and a nonpolar ethyl-substituted benzene ring.

The Role of Molecular Structure

The carboxylic acid group is capable of forming hydrogen bonds with water molecules, contributing to its solubility. However, the bulky, nonpolar ethyl and benzene components disrupt the hydrogen-bonding network of water, leading to an unfavorable hydrophobic effect. This dual nature is the primary reason for its modest aqueous solubility.

The Critical Influence of pH

As a carboxylic acid, the solubility of 2-ethylbenzoic acid is highly dependent on the pH of the aqueous medium. In its undissociated (protonated) form, the molecule is less polar and thus less soluble. As the pH of the solution increases above its pKa, the carboxylic acid group deprotonates to form the more polar and significantly more water-soluble carboxylate anion.

This relationship can be visualized through the following equilibrium:

Caption: pH-dependent equilibrium of 2-ethylbenzoic acid.

This principle is fundamental in drug development for controlling the dissolution and absorption of acidic APIs.

Solubility in Organic Solvents: A Predictive Approach

General Principles of Organic Solvent Solubility

The solubility of a solute in an organic solvent is governed by the intermolecular forces between the solute and solvent molecules. For 2-ethylbenzoic acid, the key interactions are:

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor.

-

Dipole-Dipole Interactions: The polar C=O and O-H bonds contribute to dipole moments.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar benzene ring and ethyl group interact via these weaker forces.

Solvents that can effectively engage in these interactions with 2-ethylbenzoic acid will be better solvents.

Predicted Solubility Trends Based on Benzoic Acid Data

Based on the known solubility of benzoic acid in various organic solvents, we can predict a similar trend for 2-ethylbenzoic acid.[5][7][8] The presence of the ethyl group will slightly increase the nonpolar character of the molecule, which may subtly influence its solubility relative to benzoic acid.

Predicted Order of Solubility for 2-Ethylbenzoic Acid in Common Organic Solvents:

High Solubility:

-

Protic Polar Solvents (e.g., Ethanol, Methanol): These solvents can readily form hydrogen bonds with the carboxylic acid group, leading to high solubility.[5]

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions, resulting in good solubility.[9]

Moderate to Low Solubility:

-

Nonpolar Aromatic Solvents (e.g., Toluene): Solubility in these solvents will be driven by van der Waals forces between the benzene rings of the solute and solvent. While the nonpolar characteristics are compatible, the lack of strong hydrogen bonding capabilities in the solvent will limit solubility compared to polar solvents.[5]

-

Halogenated Solvents (e.g., Dichloromethane): Similar to toluene, solubility will be moderate, facilitated by dipole-dipole and dispersion forces.[7]

Low to Negligible Solubility:

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): The significant difference in polarity between 2-ethylbenzoic acid and these solvents will result in very low solubility.

The following table summarizes the expected solubility of 2-ethylbenzoic acid based on data for benzoic acid:

| Solvent Class | Example Solvents | Key Intermolecular Forces with 2-Ethylbenzoic Acid | Predicted Solubility |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding (donor and acceptor), Dipole-dipole | High |

| Polar Aprotic | Acetone, Ethyl Acetate | Hydrogen bonding (acceptor), Dipole-dipole | High |

| Nonpolar Aromatic | Toluene | Van der Waals (dispersion) | Moderate |

| Halogenated | Dichloromethane | Dipole-dipole, Van der Waals (dispersion) | Moderate |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Van der Waals (dispersion) | Low |

The "Ortho Effect" and its Influence on Acidity

The placement of the ethyl group at the ortho (2-) position has a notable impact on the acidity of the carboxylic acid group, a phenomenon known as the "ortho effect." Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. This is attributed to steric hindrance, where the ortho substituent forces the carboxylic acid group out of the plane of the benzene ring. This reduces resonance stabilization of the undissociated acid, making it more likely to donate its proton. The pKa of 2-ethylbenzoic acid (3.79) is lower than that of benzoic acid (4.20), indicating it is a stronger acid, consistent with the ortho effect.[2]

Experimental Protocols for Solubility and pKa Determination

For researchers requiring precise data for their specific applications, direct experimental determination is essential. The following are standard, reliable methods for measuring solubility and pKa.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for the shake-flask solubility determination method.

Causality in Experimental Choices:

-

Excess Solute: The addition of an excess of the solid ensures that the resulting solution is saturated, a prerequisite for determining equilibrium solubility.

-

Constant Temperature Agitation: Temperature significantly affects solubility. Maintaining a constant temperature is crucial for obtaining reproducible results. Agitation ensures that the system reaches equilibrium more rapidly.

-

Filtration: This step is critical to separate the saturated solution from any undissolved solid, ensuring that the measured concentration accurately reflects the solubility.

pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-ETHYLBENZOIC ACID | 612-19-1 [chemicalbook.com]

- 3. 2-Ethylbenzoic acid | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

2-Ethylbenzoic acid pKa value and acidity constants

An In-Depth Technical Guide to the Acidity and pKa of 2-Ethylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of ionizable compounds in solution. For active pharmaceutical ingredients (APIs), the pKa value dictates fundamental properties such as solubility, absorption, distribution, and formulation characteristics. This guide provides a comprehensive technical overview of the acidity constant of 2-ethylbenzoic acid, a key intermediate in chemical synthesis. We delve into the theoretical underpinnings of its acidity, present its experimentally determined pKa value, and provide detailed, field-proven protocols for its empirical determination using potentiometric and UV-metric titration methods. This document is designed to serve as an authoritative resource, bridging theoretical chemistry with practical laboratory application.

Theoretical Framework of Acidity

The Concept of pKa and the Acid Dissociation Constant (Ka)

The acidity of a compound in a Brønsted-Lowry context is its ability to donate a proton (H⁺). For a generic acid (HA) in an aqueous solution, this process is represented by an equilibrium reaction:

HA ⇌ H⁺ + A⁻

The acid dissociation constant, Ka, is the equilibrium constant for this reaction and provides a quantitative measure of an acid's strength.

Ka = [H⁺][A⁻] / [HA]

For convenience, the logarithmic constant, pKa, is more commonly used.[1] It is defined as:

pKa = -log₁₀(Ka)

A lower pKa value corresponds to a larger Ka, indicating a stronger acid that dissociates more readily in solution. The pKa is also the pH at which the concentrations of the protonated acid ([HA]) and the deprotonated conjugate base ([A⁻]) are equal, a principle leveraged by the Henderson-Hasselbalch equation.[2][3]

Factors Influencing the Acidity of Substituted Benzoic Acids

The acidity of benzoic acid derivatives is modulated by the electronic and steric nature of substituents on the benzene ring.[4]

-

Inductive Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity by stabilizing the negative charge of the carboxylate anion (conjugate base) through sigma bonds. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease acidity by destabilizing the anion.

-

Resonance Effects: Substituents can also donate or withdraw electron density via the π-system of the benzene ring, influencing the stability of the conjugate base.

-

The Ortho Effect: A unique phenomenon is observed for ortho-substituted benzoic acids, which are almost always stronger acids than their meta and para isomers, regardless of the substituent's electronic nature.[4][5] This is attributed to a combination of steric and electronic factors. The steric hindrance from the ortho substituent forces the carboxylic acid group to twist out of the plane of the benzene ring.[5][6] This rotation inhibits resonance between the carboxyl group and the ring, which in the case of benzoic acid itself is a destabilizing (acidity-reducing) effect on the carboxylate anion. By preventing this resonance, the ortho substituent ensures the carboxylate anion is more stable, thus increasing the acid's strength.[6]

The Specific Case of 2-Ethylbenzoic Acid

In 2-ethylbenzoic acid, the ethyl group is located at the ortho position. While an ethyl group is typically weakly electron-donating via induction, the dominant influence on its acidity is the ortho effect. The steric bulk of the ethyl group forces the carboxyl group out of coplanarity with the benzene ring, leading to increased acidity compared to benzoic acid (pKa ≈ 4.20) and its meta and para isomers.[7]

Physicochemical Properties and Acidity Data

Key Physicochemical Properties

A summary of essential properties for 2-Ethylbenzoic acid (CAS: 612-19-1) is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | PubChem[8] |

| Molecular Weight | 150.17 g/mol | PubChem[8] |

| Appearance | White to off-white crystalline powder | Guidechem[6] |

| Melting Point | 62-66 °C | ChemicalBook[9] |

| Boiling Point | 259.7 °C at 760 mmHg | LookChem[10] |

| Solubility in Water | 1.1 g/L (sparingly soluble) at 25 °C | Guidechem[1][6] |

Acidity Constant (pKa) of 2-Ethylbenzoic Acid

The experimentally determined pKa value for 2-ethylbenzoic acid is a cornerstone for predicting its behavior in various applications.

| Parameter | Value | Conditions | Source(s) |

| pKa | 3.79 | 25 °C | LookChem, ChemicalBook, Guidechem[6][9][10] |

This value confirms that 2-ethylbenzoic acid is a stronger acid than benzoic acid, consistent with the theoretical ortho effect.

Experimental Determination of pKa

Accurate pKa determination is fundamental. The following sections detail two robust, widely adopted methodologies.

Protocol 1: Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa measurement.[11] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally. The pKa is determined from the resulting titration curve.

-

High Purity Sample: Essential to ensure the titration curve reflects only the ionization of the target compound.[11]

-

Constant Ionic Strength: Maintained with an inert salt (e.g., KCl) to keep activity coefficients constant, ensuring that measured pH changes are due solely to protonation/deprotonation events.[10]

-

Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak acids.[10][11]

-

Co-solvent for Insoluble Compounds: For sparingly soluble compounds like 2-ethylbenzoic acid, a co-solvent (e.g., methanol) may be required. The aqueous pKa is then determined by extrapolating from measurements at several co-solvent concentrations.[11][12]

-

Instrument Calibration: Calibrate the pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (25 °C).[10]

-

Reagent Preparation:

-

Prepare a standardized ~0.1 M NaOH titrant solution (carbonate-free).

-

Prepare a standardized ~0.1 M HCl solution.

-

Prepare a 0.15 M KCl solution to maintain ionic strength.[10]

-

-

Sample Preparation:

-

Accurately weigh a sufficient amount of 2-ethylbenzoic acid to prepare a solution with a concentration of approximately 1 mM.[13]

-

Dissolve the sample in the 0.15 M KCl solution. If solubility is an issue, a known percentage of a co-solvent like methanol can be used.

-

-

Titration Procedure:

-

Transfer a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.[10]

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen for 5-10 minutes before and during the titration.[10]

-

If necessary, adjust the initial pH of the solution to ~pH 2 with 0.1 M HCl to ensure the acid is fully protonated.[10]

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[8] This corresponds to the inflection point of the titration curve.

-

Alternatively, calculate the first derivative (ΔpH/ΔV) of the curve; the peak of this derivative plot indicates the equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Metric Titration

This spectrophotometric method is ideal for compounds that possess a chromophore near the ionization site, as the UV-visible absorbance spectrum will change as a function of pH.[11][14] It is highly sensitive and requires less sample than potentiometry.[11]

-

Chromophore Requirement: The electronic structure of the chromophore must be influenced by the protonation state of the carboxylic acid, leading to a measurable change in absorbance. For 2-ethylbenzoic acid, the benzene ring serves as the chromophore.

-

Multi-wavelength Analysis: Modern instruments, like the Sirius T3, measure absorbance across a range of wavelengths simultaneously while titrating the pH.[9] This provides a rich dataset, allowing for robust global analysis to deconvolve pKa values even in complex cases.[9]

-

Constant Concentration: Using a dual-wavelength ratio or multi-component analysis minimizes errors from slight concentration variations between samples.[15]

-

Instrument Setup: Use a spectrophotometer equipped with a pH probe and an automated titrator (e.g., Sirius T3).[9] Set the temperature to 25 °C.

-

Reagent Preparation: Prepare acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants and an ionic strength adjustment solution (e.g., 0.15 M KCl).

-

Sample Preparation:

-

Prepare a stock solution of 2-ethylbenzoic acid in a suitable solvent (e.g., DMSO if required due to low aqueous solubility).[9]

-

Create the analytical sample by diluting the stock into the ionic strength adjustment solution to a final concentration that gives an optimal absorbance reading (typically ~0.5-1.0 AU).

-

-

Spectral Acquisition:

-

Record the UV-visible spectrum (e.g., 250-450 nm) of the fully protonated species (at ~pH 2) and the fully deprotonated species (at ~pH 12). This helps identify wavelengths with the largest absorbance differences.[9]

-

-

Titration Procedure:

-

The automated system titrates the sample solution across a wide pH range (e.g., pH 1.8 to 12.2).[9]

-

At each pH increment, the full UV-visible spectrum is recorded.

-

-

Data Analysis:

-

The collected data (absorbance at multiple wavelengths vs. pH) is processed using specialized software.

-

The software fits the data to a theoretical model based on the Henderson-Hasselbalch equation to calculate the pKa.[15] The inflection point of the sigmoidal curve of absorbance vs. pH at a chosen wavelength corresponds to the pKa.

-

Caption: Workflow for pKa determination by UV-Metric titration.

Applications in Research and Drug Development

The pKa of an API like 2-ethylbenzoic acid is not merely an academic value; it is a critical determinant of its developability and in vivo performance.[16]

-

Solubility and Dissolution: The solubility of an ionizable compound is pH-dependent. An acidic drug like 2-ethylbenzoic acid (pKa 3.79) will be predominantly in its less soluble, neutral form (HA) at pH values below its pKa (e.g., in the stomach, pH 1-3). In contrast, at pH values above its pKa (e.g., in the intestine, pH 6-7.5), it will exist primarily as its more soluble ionized conjugate base (A⁻).[16]

-

Absorption and Permeability: According to the pH-partition hypothesis, only the uncharged, more lipophilic form of a drug can readily cross biological membranes. For 2-ethylbenzoic acid, this means absorption is favored in the acidic environment of the stomach, while its higher solubility in the intestine presents a classic trade-off that must be managed in formulation design.[16]

-

Formulation Science: Knowledge of the pKa is essential for selecting appropriate salt forms to enhance solubility and stability, and for designing buffered formulations to control the ionization state of the drug at the site of administration or delivery.

Conclusion

2-Ethylbenzoic acid has an experimentally determined pKa of 3.79 at 25 °C. This value, which indicates a moderately strong carboxylic acid, is a direct consequence of its molecular structure, most notably the steric influence of the ortho-ethyl group. A thorough understanding of this fundamental property, underpinned by robust experimental determination via methods such as potentiometric or UV-metric titration, is indispensable for professionals in chemical research and pharmaceutical development. The pKa value serves as a predictive tool for a compound's solubility, membrane permeability, and overall behavior in biological systems, making it a foundational parameter in the rational design of effective drug products and chemical processes.

References

-

LookChem. (n.d.). 2-Ethylbenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PubMed Central. Retrieved from [Link]

-

Avdeef, A., L. G. G. C. & P. J. (2012). Development of Methods for the Determination of pKa Values. PubMed Central. Retrieved from [Link]

-

Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? Blog. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylbenzoic acid. PubChem. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ResearchGate. (2025, November 4). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. Retrieved from [Link]

-

ThoughtCo. (2024, May 25). pH, pKa, and the Henderson-Hasselbalch Equation. Retrieved from [Link]

-

University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

-

SciRes Literature. (2018, September 3). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Retrieved from [Link]

-

Pion Inc. (n.d.). Next generation solution for automated physchem measurement. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Retrieved from [Link]

-

A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved from [Link]

-

ResearchGate. (n.d.). pH−metric pKa measurements of JIN-001 with Sirius T3. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

-

Aimil Ltd. (2025, January 22). SiriusT3: Physicochemical Property Analysis for Drug Development in India. Retrieved from [Link]

-

YouTube. (2024, June 13). The Henderson-Hasselbalch Equation and pKa. Retrieved from [Link]

-

Khan Academy. (2022, November 10). How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry. YouTube. Retrieved from [Link]

-

ACS Omega. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. Retrieved from [Link]

-

Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. thoughtco.com [thoughtco.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 6. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 7. The Pion Sirius T3 Physchem Instrument [pion-inc.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. What is pKa and how is it used in drug development? [pion-inc.com]

o-ethylbenzoic acid synonyms and IUPAC nomenclature

An In-Depth Technical Guide to 2-Ethylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-ethylbenzoic acid, a significant aromatic carboxylic acid. Addressed to researchers, scientists, and professionals in drug development and chemical synthesis, this document delineates the compound's nomenclature, physicochemical properties, key applications, and analytical methodologies. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for understanding and utilizing 2-ethylbenzoic acid in a scientific and industrial context.

Nomenclature and Chemical Identity

Precise identification is the cornerstone of chemical research and application. 2-Ethylbenzoic acid is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Nomenclature

The official IUPAC name for this compound is 2-ethylbenzoic acid .[1][2] This name unambiguously describes a benzoic acid molecule substituted with an ethyl group at the second carbon atom of the benzene ring, relative to the carboxylic acid group.

Common Synonyms

In literature and commercial contexts, 2-ethylbenzoic acid is frequently referred to by its ortho-substituted common name, o-ethylbenzoic acid .[1][3][4] This designation is widely accepted and understood within the scientific community. A comprehensive list of synonyms is provided in Table 1 to facilitate cross-referencing across various databases and publications.

Table 1: Chemical Identifiers for 2-Ethylbenzoic Acid

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-ethylbenzoic acid | [1][2] |

| Common Name | o-Ethylbenzoic Acid | [3][4] |

| CAS Number | 612-19-1 | [3][5] |

| Molecular Formula | C₉H₁₀O₂ | [1][3][4] |

| Molecular Weight | 150.17 g/mol | [1][2][4] |

| InChI Key | CGMMPMYKMDITEA-UHFFFAOYSA-N | [1][3][4] |

| Canonical SMILES | CCC1=CC=CC=C1C(=O)O |[1][2][3] |

Molecular Structure

The structural arrangement of 2-ethylbenzoic acid, consisting of a benzene ring functionalized with a carboxylic acid and an adjacent ethyl group, dictates its chemical behavior and reactivity.

Caption: Chemical structure of 2-ethylbenzoic acid.

Physicochemical Properties

The utility of 2-ethylbenzoic acid in various applications is a direct consequence of its physical and chemical properties. These parameters influence its reactivity, solubility, and handling requirements.

Appearing as a white to off-white crystalline powder, 2-ethylbenzoic acid is characterized by its distinct thermal properties and limited solubility in water.[3][6] Its acidic nature, quantified by its pKa, is a key feature of its chemical reactivity. A summary of these properties is presented in Table 2.

The causality behind these properties is rooted in its molecular structure. The carboxylic acid group is polar and capable of hydrogen bonding, which contributes to its melting point and acidic character. However, the bulky, nonpolar benzene ring and ethyl group limit its solubility in water (1.1 g/L at 25°C), making it more soluble in organic solvents.[3]

Table 2: Physicochemical Data for 2-Ethylbenzoic Acid

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white crystalline powder | [3][6][7] |

| Melting Point | 62-66 °C | [4][5][7] |

| Boiling Point | ~260 °C at 760 mmHg | [4][7] |

| pKa | 3.79 at 25°C | [7] |

| Solubility in Water | 1.1 g/L (25 °C) | [3] |

| Vapor Pressure | 0.000857 mmHg at 25°C | [7] |

| Density | ~1.114 g/cm³ |[4][7] |

Industrial and Research Applications

2-Ethylbenzoic acid is a versatile building block in organic synthesis, finding use as a critical intermediate in several industries.

-

Pharmaceuticals, Dyes, and Fragrances: It serves as a precursor in the synthesis of more complex molecules within the pharmaceutical, dye, and fragrance industries.[3][6]

-

Corrosion Inhibition: The compound is utilized as a corrosion inhibitor, particularly in metalworking fluids, where it protects metal surfaces from degradation.[3][6]

-

Specialty Synthesis: In a laboratory context, it has been specifically employed as a substrate for the microbial asymmetric synthesis of (S)-3-methylphthalide and in the chemical synthesis of γ-lactones and bis(2-ethylbenzoyl)peroxide.[4][5][7]

-

Flavoring Agent: It has also found application as a flavoring agent in certain food products.[3][6]

The selection of 2-ethylbenzoic acid for these roles is not arbitrary. Its carboxylic acid group provides a reactive handle for derivatization (e.g., esterification, amidation), while the ethyl group and benzene ring can be modified or used to tune the steric and electronic properties of the final product.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of 2-ethylbenzoic acid is paramount for its successful application, especially in pharmaceutical synthesis where impurities can have significant consequences. A multi-faceted analytical approach is required for comprehensive quality control.

Core Analytical Techniques

Several robust analytical methods are applicable for the characterization of 2-ethylbenzoic acid.[8] The choice of method is dictated by the analytical goal, whether it is identity confirmation, purity assessment, or quantification of specific impurities.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis and quantification. It separates 2-ethylbenzoic acid from impurities based on differential partitioning between a stationary and a mobile phase. UV detection is typically employed, leveraging the chromophore of the benzene ring.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities. The sample is vaporized, separated by gas chromatography, and then fragmented and detected by mass spectrometry, providing definitive structural information.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation and confirmation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method for confirming the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches and the aromatic C-H bonds, providing a characteristic molecular fingerprint.[8]

-

Titration: A classic and cost-effective method for determining the total acid content. An acid-base titration with a standardized base provides a reliable measure of the overall purity in terms of acidic functional groups.[8]

-

Melting Point Determination: A simple yet effective preliminary test for purity. Pure compounds exhibit a sharp, well-defined melting point range; the presence of impurities typically depresses and broadens this range.[8]

Caption: A typical analytical workflow for quality control of 2-ethylbenzoic acid.

Self-Validating Protocol: Purity Determination by HPLC

This protocol is designed to be self-validating by including system suitability tests (SSTs) and controls, ensuring the reliability of the generated data.

1. Objective: To determine the purity of a 2-ethylbenzoic acid sample and quantify any related impurities using a gradient reverse-phase HPLC method with UV detection.

2. Materials & Reagents:

- 2-Ethylbenzoic Acid Reference Standard (>99.9% purity)

- 2-Ethylbenzoic Acid Test Sample

- Acetonitrile (HPLC Grade)

- Water (HPLC Grade)

- Phosphoric Acid (ACS Grade)

3. Chromatographic Conditions (Example):

- Column: C18, 4.6 x 150 mm, 5 µm

- Mobile Phase A: 0.1% Phosphoric Acid in Water

- Mobile Phase B: Acetonitrile

- Gradient: 30% B to 90% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min.

- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C

- Detection Wavelength: 230 nm

- Injection Volume: 10 µL

4. Procedure:

- Standard Preparation: Accurately weigh and dissolve the 2-ethylbenzoic acid reference standard in a 50:50 mixture of Mobile Phase A and B to create a stock solution of 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL by dilution.

- Sample Preparation: Prepare the test sample in the same manner to a final concentration of approximately 1.0 mg/mL.

- System Suitability Test (SST):

- Inject the working standard solution six times.

- Causality: This step validates instrument performance. The Relative Standard Deviation (RSD) of the peak area for the six injections must be ≤ 2.0%. The tailing factor for the 2-ethylbenzoic acid peak should be ≤ 1.5, and the theoretical plates (N) should be ≥ 2000. Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument, invalidating subsequent results.

- Analysis:

- Inject a blank (diluent) to ensure no carryover or system contamination.

- Inject the working standard.

- Inject the sample solution in duplicate.

- Calculation: Calculate the purity (% Assay) by comparing the peak area of the main analyte in the sample to that of the standard. Calculate the percentage of impurities using area normalization, assuming all impurities have a similar response factor.

5. Data Interpretation:

- The retention time of the major peak in the sample chromatogram must match that of the reference standard.

- The assay result provides the quantitative purity.

- The area percentages of all other peaks represent the impurity profile.

Safety and Handling

2-Ethylbenzoic acid is classified as an irritant.[2][9] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling the material.[9] All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[9]

Conclusion

2-Ethylbenzoic acid is a valuable chemical intermediate with well-defined properties and a range of industrial applications. Its utility is underpinned by its specific molecular structure, which provides both a reactive handle for synthesis and the physicochemical characteristics required for its various roles. A thorough understanding of its nomenclature, properties, and the robust analytical methods required for its quality control is essential for any scientist or researcher working with this compound. The methodologies and data presented in this guide provide an authoritative foundation for the safe and effective use of 2-ethylbenzoic acid in research and development.

References

-

LookChem. (n.d.). 2-Ethylbenzoic acid. Retrieved from [Link]

- Google Patents. (2014). CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.

-

ChemBK. (2024). 2-Ethylbenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34170, 2-Ethylbenzoic acid. Retrieved from [Link]

-

Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. (2024). Iraqi Journal of Agricultural Sciences. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 3-Ethylbenzoicacid | C9H10O2. Retrieved from [Link]

-

Evergreensino. (2025). What analytical methods can be used for O - Methylbenzoic Acid?. Retrieved from [Link]

-

Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

Sources

- 1. o-Ethylbenzoic Acid, MP Biomedicals 1 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]

- 2. 2-Ethylbenzoic acid | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-ETHYLBENZOIC ACID | 612-19-1 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. lookchem.com [lookchem.com]

- 8. What analytical methods can be used for O - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 9. chembk.com [chembk.com]

A Comprehensive Technical Guide to the Safety and Hazards of 2-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2-Ethylbenzoic Acid

2-Ethylbenzoic acid (CAS No. 612-19-1) is a derivative of benzoic acid, appearing as a white to off-white crystalline solid.[1] With a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol , it is sparingly soluble in water.[1] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[1] Its utility in drug development and other fine chemical applications necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and GHS Classification

2-Ethylbenzoic acid is classified as an irritant. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on aggregated data from multiple notifications.[2][3]

The signal word for 2-Ethylbenzoic acid is "Warning" .[4]

The following diagram illustrates the GHS hazard classification for 2-Ethylbenzoic acid.

Caption: GHS Hazard Profile for 2-Ethylbenzoic Acid.

Toxicological Profile: A Mechanistic Perspective

While specific toxicological data for 2-Ethylbenzoic acid is limited, its structural similarity to benzoic acid allows for a degree of toxicological bridging. Benzoic acid is generally considered to have low acute toxicity.

Acute Toxicity

-

Oral: For benzoic acid, the oral LD50 in rats is reported to be 1700 mg/kg.[2][5][6] Ingestion of large doses may lead to gastric pain, nausea, and vomiting.[7]

-

Dermal: Benzoic acid exhibits a very low dermal toxicity, with a reported LD50 in rabbits of >10,000 mg/kg.[2][5]

-

Inhalation: Inhalation of benzoic acid dust can irritate the nose, throat, and lungs, leading to coughing and wheezing.[7][8]

Irritation and Sensitization

The primary hazards of 2-Ethylbenzoic acid are its irritant effects on the skin, eyes, and respiratory system.[2][3][4]

-

Skin Irritation: Direct contact can cause redness and a burning sensation.[8] Prolonged or repeated exposure may lead to dermatitis.[7] The acidic nature of the carboxylic acid group is the likely cause of this irritation.

-

Eye Irritation: Contact with the eyes can cause serious irritation, including redness, pain, and potential damage.[4][7]

-

Respiratory Irritation: Inhalation of dusts may lead to irritation of the respiratory tract.[4][7]

-

Sensitization: There is no conclusive evidence to classify 2-Ethylbenzoic acid as a skin or respiratory sensitizer.

Chronic Exposure, Carcinogenicity, and Mutagenicity

Studies on benzoic acid provide insights into the long-term effects:

-

Chronic Effects: Prolonged or repeated skin contact with benzoic acid can lead to drying and cracking of the skin.[8]

-

Carcinogenicity: Benzoic acid is not classified as a carcinogen by IARC, NTP, or OSHA.[7]

-

Mutagenicity: There is no evidence to suggest that benzoic acid is mutagenic.[7]

Physicochemical Properties and Their Impact on Safety

A comprehensive understanding of the physicochemical properties of 2-Ethylbenzoic acid is essential for designing safe handling procedures.

| Property | Value | Source |

| Molecular Formula | C9H10O2 | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 62-66 °C | [1][9] |

| Boiling Point | 259.7 °C at 760 mmHg | [1][9] |

| Solubility in Water | Sparingly soluble | [1] |

| Flash Point | 120.8 °C | [1] |

| pKa | 3.79 at 25°C | [1][9] |

The relatively low melting point indicates that gentle heating could lead to the formation of liquids or vapors. While the flash point is high, the compound is a combustible solid.[7]

Exposure Control and Personal Protective Equipment (PPE)

Given the irritant nature of 2-Ethylbenzoic acid, robust exposure controls are paramount.

Engineering Controls

-

Ventilation: Work with 2-Ethylbenzoic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[7] Local exhaust ventilation is recommended at sources of dust generation.[7]

-

Containment: For procedures with a higher potential for aerosolization, closed systems should be considered.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Ethylbenzoic acid:

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[7]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or protective suit should be worn to prevent skin contact.[8]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with a particulate filter is necessary.[10]

The following diagram outlines the standard PPE workflow for handling 2-Ethylbenzoic acid.

Sources

- 1. guidechem.com [guidechem.com]

- 2. home.miracosta.edu [home.miracosta.edu]

- 3. 2-Ethylbenzoic acid | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethylbenzoic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. nj.gov [nj.gov]

- 9. lookchem.com [lookchem.com]

- 10. resources.finalsite.net [resources.finalsite.net]

Methodological & Application

Application Note: A Researcher's Guide to the Synthesis of 2-Ethylbenzoic Acid

Abstract: 2-Ethylbenzoic acid is a valuable carboxylic acid derivative utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document provides a comprehensive guide to the synthesis of 2-ethylbenzoic acid. It begins by elucidating the chemical principles of alkylbenzene oxidation, explaining why the direct oxidation of ethylbenzene is not a viable route to the target molecule. Subsequently, a reliable and detailed protocol for the synthesis of 2-ethylbenzoic acid via the selective oxidation of 2-ethyltoluene is presented, designed for researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Synthesis Design

The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, providing building blocks for a vast array of complex molecules. The target molecule, 2-ethylbenzoic acid, requires the presence of an ethyl group and a carboxylic acid group in an ortho relationship on a benzene ring.

A common initial hypothesis might be the direct oxidation of ethylbenzene. However, this approach is chemically unfeasible for producing 2-ethylbenzoic acid. The benzylic carbon of the ethyl group (the carbon atom attached to the benzene ring) is highly susceptible to oxidation. When ethylbenzene is treated with strong oxidizing agents, the reaction occurs preferentially at this benzylic position. This process, known as side-chain oxidation, typically leads to the cleavage of the ethyl group's C-C bond, yielding benzoic acid as the final product.[3][4][5][6] Milder oxidation conditions might yield acetophenone, but neither route leads to the desired 2-ethylbenzoic acid.[7][8]